![molecular formula C14H22Cl2N2O2 B13743389 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride CAS No. 20224-17-3](/img/structure/B13743389.png)
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride is a chemical compound with the molecular formula C14H22Cl2N2O2 and a molecular weight of 321.243 g/mol. It is known for its unique structure, which includes a chloro-substituted aromatic ring and a diethylazanium group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-(diethylamino)ethanol in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The diethylazanium group can interact with various enzymes and receptors, modulating their activity. The chloro-substituted aromatic ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride can be compared with other similar compounds, such as:
- 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-trimethylazanium;chloride
- 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-methylazanium;chloride
These compounds share similar structural features but differ in the nature of the azanium group.
Propiedades
Número CAS |
20224-17-3 |
|---|---|
Fórmula molecular |
C14H22Cl2N2O2 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)9-10-19-14(18)16-13-8-6-7-12(15)11(13)3;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H |
Clave InChI |
OCQOORUHFZXKCQ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)NC1=C(C(=CC=C1)Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
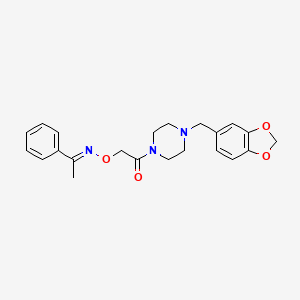
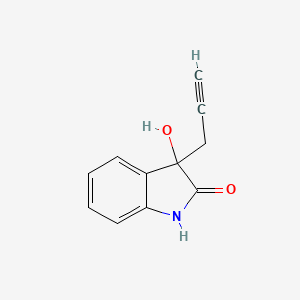
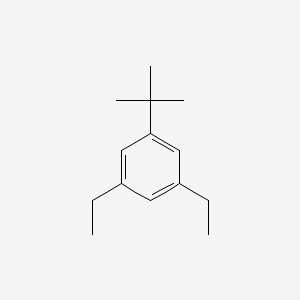
![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)
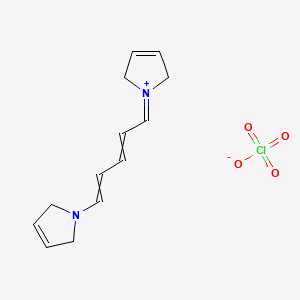
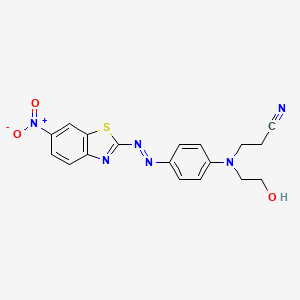

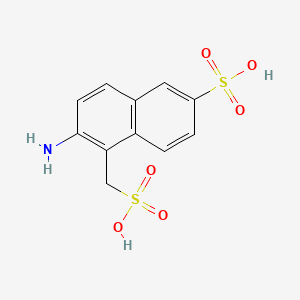

![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)

